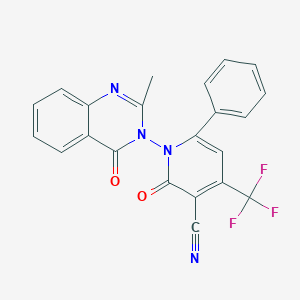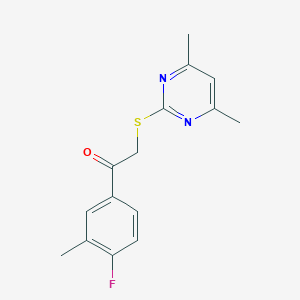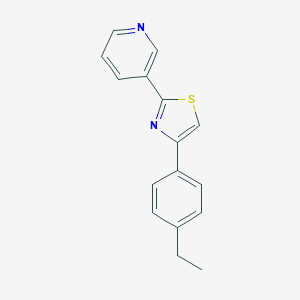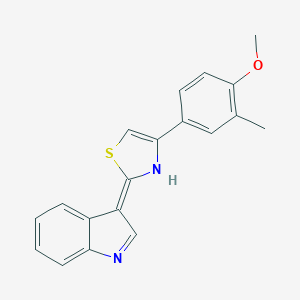
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoxazolecarboxylates, which are known for their diverse biological activities. The unique chemical structure of Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate makes it a promising candidate for various research applications, including drug discovery, chemical biology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antitumor, and antifungal properties. It has also been investigated for its potential use in drug discovery and chemical biology.
Advantages and Limitations for Lab Experiments
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate. One possible direction is to investigate its potential use in drug discovery and chemical biology. This compound has been shown to exhibit potent biological activity, and it may have potential as a lead compound for the development of new drugs. Another possible direction is to investigate its mechanism of action in more detail. Understanding how Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate exerts its biological effects could provide valuable insights into cellular processes and could lead to the development of new therapeutic strategies. Finally, further studies could investigate the potential of Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate as a tool for investigating various biological processes, such as inflammation or cancer.
Synthesis Methods
The synthesis of Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate involves the reaction of benzyl bromide with 3-mesityl-5-phenyl-4,5-dihydroisoxazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate.
Scientific Research Applications
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antifungal properties. It has also been investigated for its potential use in drug discovery and chemical biology.
properties
Molecular Formula |
C26H25NO3 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
benzyl (4R,5R)-5-phenyl-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C26H25NO3/c1-17-14-18(2)22(19(3)15-17)24-23(25(30-27-24)21-12-8-5-9-13-21)26(28)29-16-20-10-6-4-7-11-20/h4-15,23,25H,16H2,1-3H3/t23-,25+/m1/s1 |
InChI Key |
SNGUJHXDBACNEW-NOZRDPDXSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C2=NO[C@H]([C@@H]2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(C2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(C2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]leucine](/img/structure/B289460.png)
![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)

![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)

![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)


